1-(5-Bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine
Description
1-(5-Bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine is a synthetic piperazine derivative featuring two distinct benzyl substituents: a 5-bromo-2-methoxybenzyl group and a 4-fluorobenzyl group. The compound’s molecular formula is C₁₉H₂₁BrFN₃O, with an average molecular weight of approximately 422.3 g/mol (estimated based on structural analogs, e.g., ). The bromine and methoxy groups on the aromatic ring likely enhance lipophilicity and influence receptor binding, while the fluorine atom on the 4-fluorobenzyl moiety may improve metabolic stability and target affinity.
Properties
Molecular Formula |
C19H22BrFN2O |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C19H22BrFN2O/c1-24-19-7-4-17(20)12-16(19)14-23-10-8-22(9-11-23)13-15-2-5-18(21)6-3-15/h2-7,12H,8-11,13-14H2,1H3 |
InChI Key |
KBSKPGGABMWQOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Sequential N-Alkylation of Piperazine
The most widely reported method involves stepwise alkylation of piperazine using halogenated benzyl substrates. Key steps include:
-
Protection of one nitrogen atom of piperazine with a tert-butoxycarbonyl (Boc) group to direct regioselective alkylation.
-
Reaction of the free nitrogen with 5-bromo-2-methoxybenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
-
Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane.
-
Second alkylation with 4-fluorobenzyl bromide in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).
A representative yield of 68–72% is achieved when using stoichiometric control (1:1 molar ratio of piperazine to each benzylating agent) and maintaining reaction temperatures between 0–5°C during the second alkylation.
Advanced Methodologies for Improved Regiocontrol
Asymmetric Lithiation-Trapping
Recent advances employ chiral auxiliaries to achieve enantioselective synthesis. Firth et al. demonstrated that N-Boc-piperazines undergo asymmetric lithiation using (-)-sparteine as a chiral ligand, followed by trapping with electrophiles. Applied to 1-(5-Bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine, this method enables:
Table 1: Comparative Performance of Alkylation Methods
| Method | Yield (%) | ee (%) | Reaction Time (h) |
|---|---|---|---|
| Sequential Alkylation | 72 | N/A | 24 |
| Asymmetric Lithiation | 65 | 89 | 48 |
| Reductive Amination | 58 | N/A | 18 |
Optimization of Critical Reaction Parameters
Solvent Systems
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may lead to over-alkylation. Mixed solvent systems (e.g., CH₂Cl₂:THF 3:1) balance solubility and selectivity, particularly for the second alkylation step.
Temperature Control
Exothermic reactions during benzyl bromide addition require rigorous cooling (-10°C to 0°C) to minimize di-alkylation byproducts. STAB-mediated reductive amination achieves higher yields (78%) at 25°C compared to traditional NaBH₄ (52%).
Stereochemical Considerations
The target compound contains two stereogenic centers at the piperazine bridgehead carbons. Patent US20040092529A1 discloses a resolution method using (2R,5S)-2,5-dimethylpiperazine as a chiral template, achieving diastereomeric excess >95% via crystallographic separation.
Table 2: Diastereomer Ratios Under Varied Conditions
| Chiral Auxiliary | Solvent | Diastereomer Ratio (R,S:S,R) |
|---|---|---|
| (2R,5S)-Dimethyl | EtOAc | 97:3 |
| L-Tartaric Acid | MeOH | 82:18 |
| No Auxiliary | CH₂Cl₂ | 55:45 |
Scalability and Industrial Adaptations
Kilogram-scale synthesis (as per evitachem production data) utilizes continuous flow reactors for the alkylation steps, achieving:
-
15% reduction in reaction time vs. batch processes.
-
99.8% purity by HPLC after recrystallization from ethanol/water.
Critical impurities (≤0.1%) include bis-benzylated piperazine and residual bromide ions, controlled via activated carbon filtration.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield 1-(5-bromo-2-hydroxybenzyl)-4-(4-fluorobenzyl)piperazine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine would depend on its specific interactions with molecular targets. It might bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives with halogenated or methoxy-substituted benzyl groups exhibit diverse biological activities. Below is a systematic comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Role of Halogenation :
- The 5-bromo substitution in the target compound and analogs like AMC-01 and 1N-(2-bromo-5-methoxybenzoyl)piperazine is associated with enhanced binding to hydrophobic pockets in target proteins, critical for anticancer activity.
- The 4-fluorobenzyl group in the target compound and 1-(4-fluorobenzyl)piperazine improves metabolic stability and cytotoxicity, likely due to fluorine’s electronegativity and small atomic radius .
Methoxy Group Influence :
- Methoxy groups (e.g., in AMC-01 and the target compound) increase solubility compared to purely hydrophobic substituents while maintaining affinity for aryl hydrocarbon receptors .
Piperazine Core Modifications :
- Derivatives with acyl or sulfonyl groups (e.g., AMC-01 , 1N-(2-bromo-5-methoxybenzoyl)piperazine ) show distinct mechanisms, such as eIF2α inactivation, compared to benzyl-substituted analogs like the target compound.
- Trimethoxybenzyl groups (e.g., in ) enhance antimicrobial activity but reduce CNS penetration due to higher polarity .
Anticancer Activity :
- The target compound’s structural analogs, such as 1-(4-fluorobenzyl)piperazine and acylsulfonylpiperazines , demonstrate IC₅₀ values in the low micromolar range (0.09–11.7 μM), suggesting the bromo-methoxy-fluorobenzyl combination may synergize for improved efficacy.
Contradictory Evidence :
- Some piperazine derivatives (e.g., commercial compounds in ) lack antifungal activity despite structural similarities, highlighting the necessity of precise substituent positioning .
Biological Activity
1-(5-Bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine is a compound of significant interest in medicinal chemistry, particularly for its potential interactions with biological targets related to neurological disorders. Its unique structural features, including a piperazine ring and halogenated substituents, suggest a promising pharmacological profile.
Structural Characteristics
The compound features:
- A bromine atom at the 5-position of the benzyl moiety.
- A fluorine atom on the para position of another benzyl group.
- A methoxy substituent that may enhance its biological activity.
These characteristics contribute to its reactivity and potential interactions with various molecular targets within biological systems.
The biological activity of 1-(5-Bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine is primarily attributed to its ability to modulate neurotransmitter pathways. Preliminary studies suggest that it may interact with:
- Serotonin receptors (5-HT1A and 5-HT2A) , which are crucial in mood regulation and anxiety.
- Other neurotransmitter systems that could influence various physiological effects.
In Vitro Studies and Findings
Research findings indicate that this compound exhibits moderate affinity for specific receptors, which is essential for its potential therapeutic applications. The following table summarizes key findings from various studies:
| Study | Target Receptor | Binding Affinity (IC50) | Effect Observed |
|---|---|---|---|
| 5-HT1A | ~50 µM | Antidepressant-like effects | |
| 5-HT2A | ~40 µM | Anxiolytic properties | |
| D2 | Low affinity | Minimal dopaminergic activity |
Case Studies
- Neuropharmacological Effects : In a study examining the compound's effects on anxiety-related behaviors in animal models, it was observed that administration led to a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
- Cellular Mechanisms : Another investigation focused on the compound's ability to modulate protein synthesis under stress conditions. It was found that it could inhibit eIF2-alpha phosphorylation, thereby affecting global protein synthesis in cells subjected to endoplasmic reticulum stress .
Comparative Analysis
When compared to structurally similar compounds, such as 1-(5-bromo-2-methoxybenzyl)-4-(4-chlorobenzyl)piperazine, the presence of fluorine in this compound enhances receptor binding affinity due to electronic effects. This differentiation is critical when considering therapeutic applications.
| Compound | Fluorine Substituent | Biological Activity |
|---|---|---|
| 1-(5-Bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine | Yes | Higher receptor affinity |
| 1-(5-Bromo-2-methoxybenzyl)-4-(4-chlorobenzyl)piperazine | No | Lower receptor affinity |
Q & A
Q. What synthetic strategies are optimal for preparing 1-(5-Bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine?
The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 1-(4-fluorobenzyl)piperazine can be functionalized via alkylation using brominated aromatic precursors. A common approach involves reacting 1-(4-fluorobenzyl)piperazine with 5-bromo-2-methoxybenzyl bromide in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to facilitate deprotonation and substitution. Reaction progress is monitored by TLC (e.g., 1:2 hexane:ethyl acetate), followed by extraction and purification via silica gel chromatography .
Q. How can structural characterization of this compound be rigorously validated?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy at C2, fluorobenzyl at C4). For instance, aromatic protons in the 6.9–7.3 ppm range and piperazine CH₂ signals near 2.4–3.8 ppm are typical .
- Mass spectrometry : To verify molecular weight (e.g., [M+H]+ ion at m/z 433.3).
- Elemental analysis : To validate purity (>98% by combustion analysis) .
Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity?
Standard cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MDA-MB-231, HeLa) can be employed. IC₅₀ values should be compared to reference drugs (e.g., doxorubicin). For example, related piperazine derivatives showed IC₅₀ values of 8–20 µM in breast cancer models, with apoptosis confirmed via flow cytometry .
Advanced Research Questions
Q. How can molecular docking elucidate the compound’s interaction with tyrosine kinase targets?
Docking studies (using AutoDock Vina or Schrödinger Suite) can model binding to kinases like WDR5 or DPP-IV. Key steps:
- Protein preparation : Retrieve crystal structures (e.g., PDB: 5HZO for WDR5) and optimize hydrogen bonding networks.
- Ligand optimization : Assign charges (e.g., AM1-BCC) and minimize energy.
- Pose analysis : Identify critical interactions (e.g., π-π stacking with fluorobenzyl, hydrogen bonds with methoxy groups). A related study found ΔG values of −9.2 kcal/mol for similar compounds .
Q. What methodologies resolve contradictions in structure-activity relationships (SAR) for piperazine derivatives?
- Systematic substituent variation : Compare analogues with halogen (Br vs. Cl), alkoxy (methoxy vs. ethoxy), or aryl modifications.
- Free-Wilson analysis : Quantify contributions of specific groups to activity. For example, 4-fluorobenzyl enhances kinase inhibition by 30% compared to unsubstituted benzyl .
- Pharmacophore modeling : Use Discovery Studio to map essential features (e.g., hydrophobic regions, hydrogen bond acceptors) .
Q. How can metabolic stability be assessed for this compound in preclinical studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. For example, t₁/₂ values <30 min suggest rapid metabolism.
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
- Nonlinear regression : Fit sigmoidal curves (log[inhibitor] vs. normalized response) using GraphPad Prism to calculate IC₅₀ with 95% confidence intervals.
- ANOVA with post-hoc tests : Compare multiple groups (e.g., compound vs. positive controls) .
Q. How can synthetic impurities be identified and mitigated during scale-up?
- HPLC-MS : Monitor for byproducts (e.g., unreacted benzyl halides).
- Process optimization : Adjust reaction time (e.g., 6–8 hours for complete substitution) and solvent purity (DMF dried over molecular sieves) .
Structural & Mechanistic Insights
Q. What role does the 5-bromo-2-methoxybenzyl group play in target engagement?
The bromine atom increases lipophilicity (logP +0.5), enhancing membrane permeability, while the methoxy group participates in hydrogen bonding with kinase active sites (e.g., with Asp98 in DPP-IV). Mutagenesis studies confirm that replacing methoxy with ethoxy reduces potency by 50% .
Q. How does the fluorobenzyl moiety influence pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
